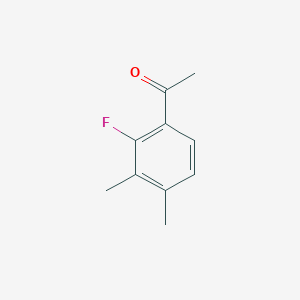
2-(2,6-Dioxo-3-piperidyl)-5-(isopropylamino)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dioxo-3-piperidinyl)-5-[(1-methylethyl)amino]-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields of science and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxo-3-piperidinyl)-5-[(1-methylethyl)amino]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the piperidinyl and isoindole-dione intermediates. One common method involves the reaction of 2,6-dioxopiperidine with an appropriate isoindole precursor under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dioxo-3-piperidinyl)-5-[(1-methylethyl)amino]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized isoindole derivatives.
Reduction: Reduced piperidinyl or isoindole-dione compounds.
Substitution: Substituted isoindole or piperidinyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(2,6-Dioxo-3-piperidinyl)-5-[(1-methylethyl)amino]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dioxo-3-piperidinyl)-5-[(1-methylethyl)amino]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory cytokines, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2’-(2,6-dioxo-3-piperidinyl)-[2,4’-bi-2H-isoindole]-1,1’,3,3’-tetrone: Known for its anti-inflammatory properties.
1-Oxo-2-(2,6-dioxo-3-fluoropiperidin-3-yl)isoindolines: Reduces levels of inflammatory cytokines.
N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-acetamide: Used in research for its unique chemical properties.
Uniqueness
2-(2,6-Dioxo-3-piperidinyl)-5-[(1-methylethyl)amino]-1H-isoindole-1,3(2H)-dione stands out due to its specific combination of a piperidinyl group and an isoindole-dione core, which imparts unique chemical reactivity and potential biological activities
Propiedades
Fórmula molecular |
C16H17N3O4 |
|---|---|
Peso molecular |
315.32 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-(propan-2-ylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C16H17N3O4/c1-8(2)17-9-3-4-10-11(7-9)16(23)19(15(10)22)12-5-6-13(20)18-14(12)21/h3-4,7-8,12,17H,5-6H2,1-2H3,(H,18,20,21) |
Clave InChI |
ZTOYAGORZQZBCF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


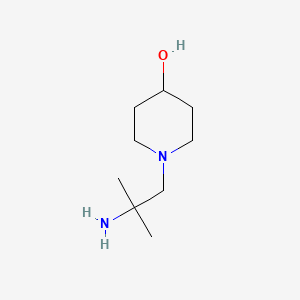
![1-(Cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B13931416.png)
![7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B13931423.png)
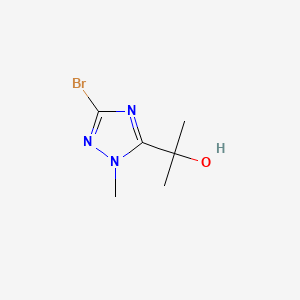
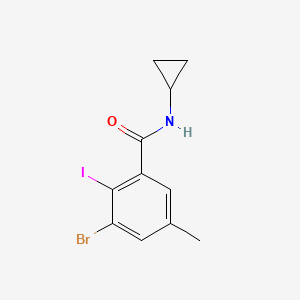
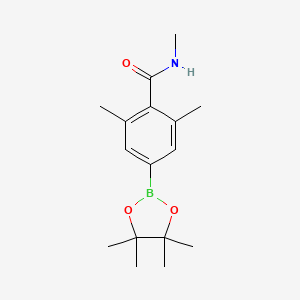
![6-Bromo-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13931443.png)
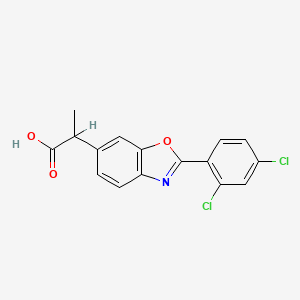

![Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate](/img/structure/B13931470.png)
![2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]-](/img/structure/B13931474.png)
![Phenothiazin-2-ol, 8-chloro-10-[3-(dimethylamino)propyl]-, acetate (ester)](/img/structure/B13931482.png)

